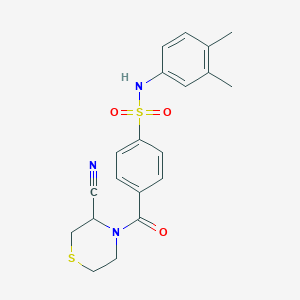

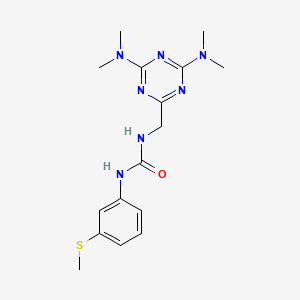

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C16H23N7OS and its molecular weight is 361.47. The purity is usually 95%.

BenchChem offers high-quality 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymology and Detoxification

One significant application is in the enzymology involved in the biotransformation of inorganic arsenic to dimethylarsinous acid (DMA(III)) in humans, as studied by Aposhian et al. (2004). This research suggests a potential role of hydrogen peroxide in detoxifying arsenite and its methylated derivatives, highlighting the compound's importance in understanding arsenic metabolism and detoxification mechanisms (Aposhian et al., 2004).

Bacterial Metabolism

Another application is in the study of bacterial cyanuric acid metabolism, where Cheng et al. (2005) discovered that allophanate hydrolase, not urease, functions in metabolizing cyanuric acid in bacteria. This research provides insights into s-triazine metabolism and its environmental impact, especially in relation to bacterial growth and nitrogen cycling (Cheng et al., 2005).

Urea Biosensors

In the development of biosensors, Botewad et al. (2021) have highlighted the advancements in detecting and quantifying urea concentration through urea biosensors. These biosensors utilize enzyme urease (Urs) as a bioreceptor element, indicating the compound's relevance in medical diagnostics and various industrial applications (Botewad et al., 2021).

Environmental and Agricultural Applications

The review by Alexander and Helm (1990) on ureaform as a slow-release fertilizer underscores the agricultural significance of urea derivatives in providing a controlled release of nitrogen to crops. This application is crucial for improving fertility management and reducing environmental pollution from agricultural practices (Alexander & Helm, 1990).

Neurodegenerative and Psychiatric Diseases

The therapeutic potential of ursolic acid, a compound structurally related to ureas, has been reviewed by Ramos-Hryb et al. (2017) for managing neurodegenerative and psychiatric diseases. This review highlights the compound's ability to modulate oxidative damage and inflammation, suggesting its potential in treating cognitive dysfunctions and mood disorders (Ramos-Hryb et al., 2017).

Supramolecular Chemistry

Research by Shimizu et al. (2005) on assembled columnar structures from bis-urea macrocycles demonstrates the compound's application in supramolecular chemistry. These macrocycles form stable tubular assemblies that can bind and exchange various guest molecules, highlighting their potential as building blocks for developing new materials (Shimizu et al., 2005).

Eigenschaften

IUPAC Name |

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7OS/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAJCBIQOCIDGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)

![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)

![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)